molecular formula C12H20N4O B13428130 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B13428130
M. Wt: 236.31 g/mol
InChI Key: PWMJEOZRYRAGPK-UHFFFAOYSA-N
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Description

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H20N4O/c1-9(13)12(17)16-7-3-10(4-8-16)11-5-6-15(2)14-11/h5-6,9-10H,3-4,7-8,13H2,1-2H3

InChI Key

PWMJEOZRYRAGPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N

Origin of Product

United States

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